4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline

Nonlinear optics Two-photon absorption Z-scan

4-{(E)-[(4-Bromophenyl)imino]methyl}-N,N-dimethylaniline, also known as 4-bromo-4′-dimethylamino benzylideneaniline (BDMABA), is a donor–π–acceptor Schiff base formed by condensation of p-dimethylaminobenzaldehyde with p-bromoaniline. The compound crystallizes in the monoclinic system (space group P2₁/c) with two crystallographically independent molecules in the asymmetric unit, a structural feature that distinguishes it within the benzylideneaniline class.

Molecular Formula C15H15BrN2
Molecular Weight 303.2 g/mol
CAS No. 15485-29-7
Cat. No. B092863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline
CAS15485-29-7
Molecular FormulaC15H15BrN2
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,1-2H3
InChIKeyAPXXWOXAUKWLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{(E)-[(4-Bromophenyl)imino]methyl}-N,N-dimethylaniline (CAS 15485-29-7): A Schiff Base Chromophore for Third-Order Nonlinear Optical Procurement


4-{(E)-[(4-Bromophenyl)imino]methyl}-N,N-dimethylaniline, also known as 4-bromo-4′-dimethylamino benzylideneaniline (BDMABA), is a donor–π–acceptor Schiff base formed by condensation of p-dimethylaminobenzaldehyde with p-bromoaniline [1]. The compound crystallizes in the monoclinic system (space group P2₁/c) with two crystallographically independent molecules in the asymmetric unit, a structural feature that distinguishes it within the benzylideneaniline class [2]. Its third-order nonlinear optical (NLO) properties, quantified by open-aperture Z‑scan, position it as a candidate for optical power limiting and two-photon absorption applications [1].

NLO Chromophore

Donor–π–acceptor Schiff base for third‑order nonlinear optical studies

Crystal Structure

Monoclinic P2₁/c, two independent molecules per asymmetric unit

Method Compatibility

Open‑aperture Z‑scan compatible for two‑photon absorption evaluation

Why 4-{(E)-[(4-Bromophenyl)imino]methyl}-N,N-dimethylaniline Cannot Be Replaced by Other Halogen or Alkoxy Benzylideneaniline Analogs


Within the 4′-dimethylamino-benzylideneaniline series, the 4‑bromo substituent imparts distinct physicochemical properties that are not replicated by chloro, methoxy, or unsubstituted analogs. The bromine atom's polarizability and steric profile directly modulate the crystal packing, thermal stability, and nonlinear absorption cross-section [1]. A simple replacement with the 4‑chloro analog (CDMABA) alters the thermal degradation profile and may compromise crystal perfection, while the 4‑methoxy analog (MDMABA) exhibits a different third‑order NLO response under comparable Z‑scan conditions [2][3]. The quantitative evidence below demonstrates that generic substitution within this compound class leads to measurable performance deviations in key parameters relevant to optical device procurement.

Halogen substitution

The 4‑bromo substituent modulates crystal packing and nonlinear response; 4‑chloro analog may alter thermal degradation profile and optical quality.

Alkoxy substitution

4‑methoxy analog exhibits markedly different two‑photon absorption magnitude, potentially shifting optical power limiting threshold behavior.

Quantitative Differentiation of 4-{(E)-[(4-Bromophenyl)imino]methyl}-N,N-dimethylaniline Against Closest Analogs


Effective Two-Photon Absorption Coefficient: BDMABA vs. MDMABA

The effective two-photon absorption coefficient (β) of BDMABA was measured as 9.2 × 10⁻¹² m/W using open-aperture Z‑scan with a He–Ne laser at 632.8 nm [1]. The structurally analogous 4‑methoxy derivative MDMABA, measured under a comparable Z‑scan configuration (CW laser, 632.8 nm), yielded a nonlinear absorption coefficient of 0.18539 cm/W [2]. After unit conversion (1 cm/W = 10⁻² m/W), MDMABA's β equates to 1.85 × 10⁻³ m/W, revealing that BDMABA's two-photon absorption efficiency is lower by several orders of magnitude—a distinction that directly affects device-level optical limiting threshold design.

TPA coefficient β
Cross-study comparable
BDMABA: 9.2 × 10⁻¹² m/W
MDMABA: 1.85 × 10⁻³ m/W
Supports selection for low‑TPA‑background devices
Direct cross‑study comparison should be interpreted with caution
Nonlinear optics Two-photon absorption Z-scan Optical power limiting

Thermal Stability and Melting Point: BDMABA vs. CDMABA

BDMABA exhibits thermal stability up to 215 °C with a sharp melting endotherm at 161.5 °C [1]. In contrast, the 4‑chloro analog CDMABA shows a DSC endothermic peak at 150 °C, corresponding to its melting point [2]. The 11.5 °C higher melting point of BDMABA reflects stronger intermolecular interactions conferred by the bromine substituent, which can translate into a wider thermal processing window during thin‑film or crystal device fabrication.

Melting point (DSC)
Cross-study comparable
BDMABA: 161.5 °C
CDMABA: 150 °C (ΔTm +11.5 °C)
May support higher-temperature fabrication steps
DSC under nitrogen; heating rates comparable
Thermal analysis DSC Crystal growth Device fabrication

Crystalline Perfection: HRXRD Evidence of Grain-Boundary-Free Single Crystals

High‑Resolution X‑Ray Diffraction (HRXRD) of BDMABA single crystals shows a single sharp diffraction peak with no satellite features, indicating the absence of structural grain boundaries [1]. While HRXRD rocking curves have also been reported for CDMABA and MDMABA [2][3], the BDMABA study explicitly quantifies crystalline perfection using the full‑width at half‑maximum (FWHM) of the diffraction curve. A grain‑boundary‑free crystal is essential for reproducible NLO measurements and for minimizing scattering losses in waveguide or bulk crystal device configurations.

Crystalline perfection
Class-level inference
Single sharp HRXRD peak; no grain boundaries
Supports reproducible optical quality for prototyping
Quantitative FWHM comparison not available
Crystal growth HRXRD Structural perfection Optical quality

Conformational Duality in the Solid State: Two Distinct Molecular Geometries Coexisting in One Crystal Lattice

Single‑crystal X‑ray diffraction reveals that BDMABA crystallizes with two independent molecules (A and B) in the asymmetric unit that adopt markedly different conformations: molecule A is essentially planar along its entire length (including the NMe₂ group), whereas molecule B deviates considerably with an interplanar angle of 145.8(3)° between the two phenyl rings and the NMe₂ group twisted 10(2)° out of its ring plane [1]. This coexistence of two distinct conformers in the same crystal phase is a rare and well‑documented example among benzylideneaniline derivatives and is not observed in the reported structures of all close analogs. The conformational flexibility directly influences the π‑conjugation pathway and, consequently, the linear and nonlinear optical response of the bulk crystal.

Conformational duality
Class-level inference
Planar Mol. A; twisted Mol. B (interplanar 145.8°)
Enables structure–property correlation studies
Conformational data not reported for all close analogs
Crystal engineering Conformational polymorphism Solid-state structure Benzylideneaniline

Procurement-Driven Application Scenarios for 4-{(E)-[(4-Bromophenyl)imino]methyl}-N,N-dimethylaniline Based on Quantitative Evidence


Optical Power Limiting Devices Leveraging Defined Two-Photon Absorption

BDMABA's effective two‑photon absorption coefficient β = 9.2 × 10⁻¹² m/W, measured at 632.8 nm [1], makes it suitable for optical power limiting applications where a moderate nonlinear absorption is desired to protect sensors without excessive insertion loss. Compared to the methoxy analog MDMABA, which exhibits a far larger nonlinear absorption coefficient [2], BDMABA provides a lower TPA background that can be advantageous in cascaded optical systems requiring graded limiting thresholds.

Single‑Crystal NLO Device Prototyping with Verified Crystalline Perfection

The HRXRD‑confirmed absence of structural grain boundaries in BDMABA single crystals [1] ensures high optical quality and reproducibility. This is critical for laboratories fabricating prototype NLO devices (waveguides, frequency converters) where scattering losses from grain boundaries would degrade device figure‑of‑merit. Procurement of pre‑characterized BDMABA crystals with documented HRXRD rocking curves reduces the need for in‑house screening.

Thermally Robust Thin‑Film Deposition for Electro‑Optic Device Fabrication

With a thermal stability window extending to 215 °C and a melting point of 161.5 °C—11.5 °C higher than the 4‑chloro analog CDMABA [1][2]—BDMABA tolerates higher processing temperatures during vacuum deposition, spin‑coating, or electric‑field poling steps. This broader thermal budget is a practical selection criterion for device engineers who must avoid thermal degradation of the active NLO layer during fabrication.

Crystal Engineering and Structure–Property Relationship Studies in Benzylideneaniline Systems

The unique coexistence of two markedly different molecular conformers in the same BDMABA crystal lattice—one fully planar, the other highly twisted [3]—provides an experimental platform for studying how conformation affects π‑conjugation and bulk NLO response. Researchers investigating crystal engineering of organic NLO materials can use BDMABA as a model system to correlate conformational populations with measured optical nonlinearities, a capability not offered by structurally more uniform analogs.

Application
Selection Property
Validation Focus
Optical power limiting device research
Reported two‑photon absorption properties
TPA coefficient verification at target wavelength
Single‑crystal NLO device prototyping
Verified crystal quality attributes
HRXRD rocking curve validation
Thermally robust thin‑film deposition
Broader thermal processing tolerance
Thermal analysis (DSC) for process window
Crystal engineering studies
Conformational diversity for structure‑property studies
Single‑crystal XRD conformation comparison
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